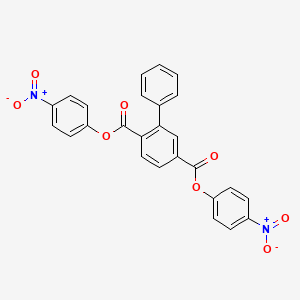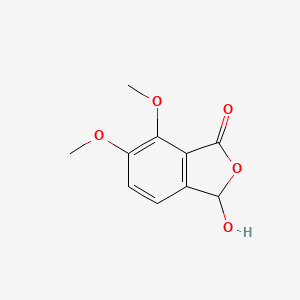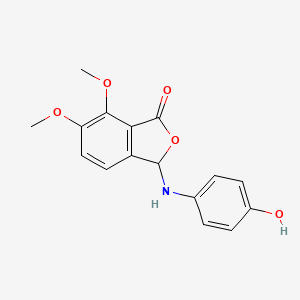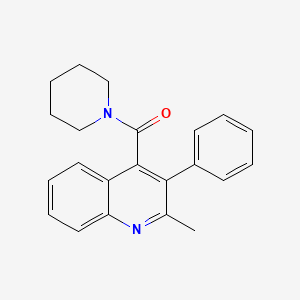
Bis(4-nitrophenyl) biphenyl-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4,4′-dicarboxylic acid (BPDC) , belongs to the class of monomers known as aromatic dicarboxylic acids. Its chemical formula is C14H10O4. BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required .
准备方法
Synthetic Routes::
Direct Synthesis: BPDC can be synthesized by the direct reaction of biphenyl-4,4’-dicarboxylic acid chloride with phenol in the presence of a base.
Esterification: The dimethyl ester of biphenyl-4,4’-dicarboxylic acid can be prepared by reacting the acid with methanol in the presence of an acid catalyst.
Industrial Production Methods:: BPDC is industrially produced through the esterification route, followed by purification and isolation.
化学反应分析
BPDC undergoes various chemical reactions:
Ester Hydrolysis: The ester linkage can be hydrolyzed to regenerate the carboxylic acid.
Substitution Reactions: BPDC can undergo nucleophilic substitution reactions at the carboxylate groups.
Polymerization: BPDC is used as a monomer to prepare high-performance polymers with excellent thermal stability.
Common reagents include bases (such as sodium hydroxide), acid catalysts (such as sulfuric acid), and nucleophiles (such as amines).
Major products include BPDC-based polymers used in electrical insulation, encapsulation, and high-performance electronic devices.
科学研究应用
BPDC finds applications in various fields:
Electronics: Used in liquid crystal polymers for electronics, optical devices, and automotive applications.
Metal-Organic Frameworks (MOFs): BPDC serves as a linker or ligand in MOFs with applications in gas storage, catalysis, sensing, and separation technology.
Biomedical Applications: Used in drug delivery systems and biomaterials due to its chemical properties.
作用机制
The exact mechanism by which BPDC exerts its effects depends on the specific application. For example, in MOFs, it contributes to the framework’s structure and properties.
相似化合物的比较
BPDC’s uniqueness lies in its combination of aromatic rings, carboxylic acid groups, and ester functionality. Similar compounds include other aromatic dicarboxylic acids like Bis(2,4-dichloro-5-nitrophenyl) carbonate and [1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester .
属性
分子式 |
C26H16N2O8 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
bis(4-nitrophenyl) 2-phenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H16N2O8/c29-25(35-21-11-7-19(8-12-21)27(31)32)18-6-15-23(24(16-18)17-4-2-1-3-5-17)26(30)36-22-13-9-20(10-14-22)28(33)34/h1-16H |
InChI 键 |
NVDYYQCHEGTMPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)


![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)

![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)

![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
